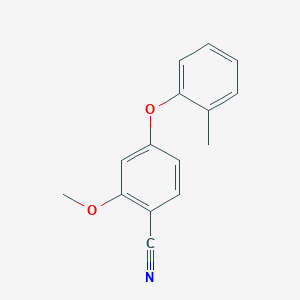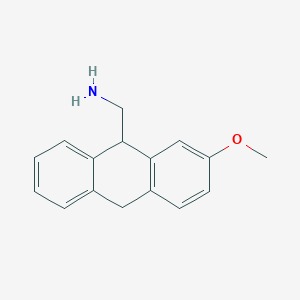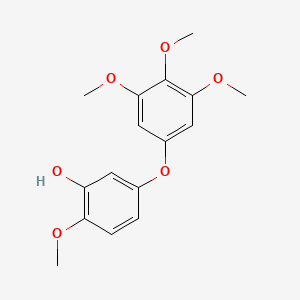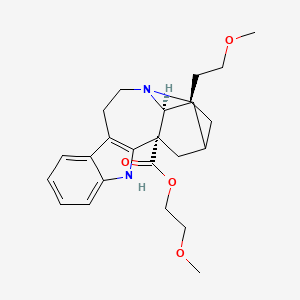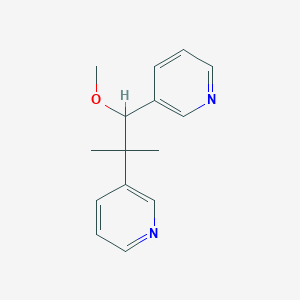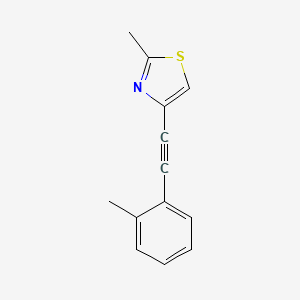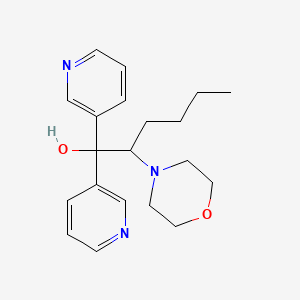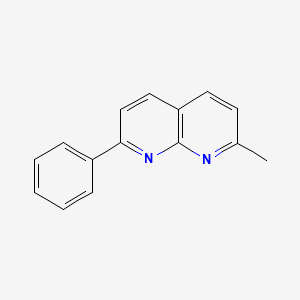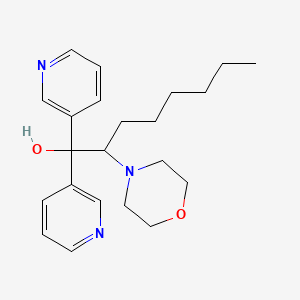
2-Methyl-7-m-tolyl-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-7-m-tolyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group at the 2-position and a m-tolyl group at the 7-position.
Preparation Methods
The synthesis of 2-methyl-7-m-tolyl-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines when one equivalent of arylboronic acid is used, and diarylated-1,6-naphthyridines when two equivalents are used . Another method involves the solvent-free and catalyst-free synthesis by grinding ketones, malononitrile, and amines in a mortar at room temperature, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields .
Chemical Reactions Analysis
2-methyl-7-m-tolyl-1,6-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction with arylboronic acids can lead to the formation of monoarylated or diarylated products depending on the reaction conditions . The compound can also participate in cross-coupling reactions, modifications of side chains, and formation of metal complexes . Common reagents used in these reactions include arylboronic acids, ketones, malononitrile, and amines . The major products formed from these reactions are typically functionalized naphthyridine derivatives with potential biological activities.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells . Additionally, it has been explored for its antimicrobial, antiviral, and anti-inflammatory properties . In the field of diagnostics, naphthyridine derivatives are used in the development of diagnostic tools and imaging agents . The compound also finds applications in agriculture as a potential pesticide and in industrial endeavors for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 2-methyl-7-m-tolyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
2-methyl-7-m-tolyl-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and 1,8-naphthyridines. While all these compounds share a common naphthyridine core, their biological activities and applications can vary significantly. For example, 1,5-naphthyridines have been studied for their potential as metal complexes and their reactivity with electrophilic and nucleophilic reagents . On the other hand, 1,8-naphthyridines have been explored for their anticancer and antimicrobial properties
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methyl-7-(3-methylphenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C16H14N2/c1-11-4-3-5-13(8-11)15-9-16-14(10-17-15)7-6-12(2)18-16/h3-10H,1-2H3 |
InChI Key |
RXRAEDHCPCFPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C3C=CC(=NC3=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


